

Application Notes and Protocols for 4-(Diethylamino)benzophenone in UV Curing

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Compound of Interest

Compound Name: 4-(Diethylamino)benzophenone

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-(Diethylamino)benzophenone** (DEABP) as a photoinitiator in the ultraviolet (UV) curing of coatings and inks. This document includes details on its mechanism of action, formulation guidelines, experimental protocols, and expected performance characteristics.

Introduction to 4-(Diethylamino)benzophenone (DEABP)

4-(Diethylamino)benzophenone, also known as DEABP, is a highly efficient Type II photoinitiator used to initiate the photopolymerization of monomers and oligomers in UV-curable formulations.[1] It is characterized by its strong absorption in the near-UV region (330-400 nm), which makes it suitable for use with common UV light sources.[2] When used in conjunction with a co-initiator or synergist, typically a tertiary amine, DEABP facilitates rapid and efficient curing, leading to the formation of highly cross-linked polymer networks.[3] This results in coatings and inks with excellent physical and chemical properties.

Key Attributes of DEABP:

- **High Reactivity:** Enables fast curing speeds, increasing production efficiency.[2]
- **Deep Curing:** Promotes thorough curing, even in thicker coating applications.[2]

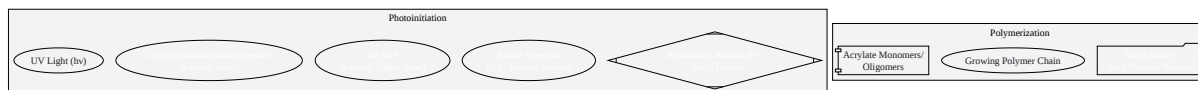
- **Good Surface Properties:** Contributes to desirable surface characteristics such as high gloss and hardness.
- **Non-Yellowing:** Formulations containing DEABP often exhibit good color stability.[2]
- **Versatility:** Applicable in a wide range of formulations for various substrates, including wood, plastics, and metals.[2]

Mechanism of Action: A Type II Photoinitiator

DEABP functions as a Type II photoinitiator, meaning it requires a co-initiator or synergist, typically a tertiary amine, to generate the free radicals necessary for polymerization. The process occurs via a hydrogen abstraction mechanism.

The key steps are:

- **Photoexcitation:** Upon exposure to UV light, the DEABP molecule absorbs a photon and is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable, longer-lived triplet state.
- **Hydrogen Abstraction:** The excited triplet state of DEABP abstracts a hydrogen atom from the amine co-initiator.
- **Radical Formation:** This hydrogen abstraction process generates two radicals: an aminoalkyl radical from the co-initiator and a ketyl radical from the DEABP.
- **Initiation of Polymerization:** The highly reactive aminoalkyl radical is the primary initiator of the polymerization of acrylate or other unsaturated monomers and oligomers in the formulation.[3] The ketyl radical is less reactive and may participate in termination reactions.



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Formulation Guidelines

A typical UV-curable formulation consists of several key components that work in synergy to achieve the desired properties of the final cured product.

Component	Function	Typical Concentration (% w/w)
Oligomers	Provide the primary properties of the coating or ink, such as hardness, flexibility, and chemical resistance. Common types include epoxy acrylates, urethane acrylates, and polyester acrylates.	20 - 80
Monomers	Act as reactive diluents to adjust viscosity for application and contribute to the cross-link density and final properties of the cured film.	10 - 60
4-(Diethylamino)benzophenone (DEABP)	The photoinitiator that absorbs UV light and initiates the curing reaction.	0.5 - 5
Amine Synergist	Co-initiator that donates a hydrogen atom to the excited DEABP, forming the initiating free radical. Examples include ethyl-4-(dimethylamino)benzoate (EDB) and triethanolamine (TEA).	1 - 10
Pigments/Dyes	Provide color and opacity. The type and concentration can affect UV light penetration and curing efficiency.	1 - 30 (for inks)
Additives	Modify specific properties such as flow, leveling, adhesion, and slip. Examples include surfactants, defoamers, and adhesion promoters.	0.1 - 5

Note: The optimal concentration of each component will depend on the specific application, desired properties, substrate, and curing equipment.

Experimental Protocols

The following protocols provide a general framework for the preparation, application, curing, and testing of UV-curable formulations containing DEABP.

Preparation of a UV-Curable Clear Coating for Wood

This protocol describes the preparation of a basic UV-curable clear coating for wood.

Materials:

- Epoxy Acrylate Oligomer
- Tripropylene Glycol Diacrylate (TPGDA) Monomer
- **4-(Diethylamino)benzophenone** (DEABP)
- Ethyl-4-(dimethylamino)benzoate (EDB) (Amine Synergist)
- Leveling Agent (e.g., a polysiloxane-based additive)
- Wood substrate (e.g., maple or oak panels)

Procedure:

- In a light-blocking container, combine the epoxy acrylate oligomer and TPGDA monomer.
- Stir the mixture with a mechanical stirrer at a low to medium speed until a homogeneous blend is achieved.
- In a separate container, dissolve the DEABP and EDB in a small amount of the monomer blend.
- Add the photoinitiator solution to the main mixture and continue stirring.
- Add the leveling agent and stir for an additional 10-15 minutes to ensure complete mixing.

- Allow the formulation to sit for a short period to allow any entrapped air bubbles to dissipate.

Application and Curing

Procedure:

- Prepare the wood substrate by ensuring it is clean, dry, and free of dust or contaminants.
- Apply the formulated coating to the wood substrate using a suitable method, such as a wire-wound rod or a spray gun, to achieve a desired wet film thickness (e.g., 25-50 μm).
- Immediately after application, pass the coated substrate under a UV lamp. A medium-pressure mercury vapor lamp is a common choice.
- The UV dose can be controlled by adjusting the belt speed of the conveyor. A typical UV dose for clear coats is in the range of 500-1500 mJ/cm^2 .
- Allow the cured coating to cool to room temperature before handling and testing.

Preparation of a UV-Curable Screen Printing Ink

Materials:

- Urethane Acrylate Oligomer
- 1,6-Hexanediol Diacrylate (HDDA) Monomer
- Pigment Dispersion (e.g., Phthalocyanine Blue)
- **4-(Diethylamino)benzophenone** (DEABP)
- Amine Synergist (e.g., a polymeric amine)
- Flow and Wetting Additives
- Thickener (e.g., fumed silica)

Procedure:

- In a high-speed disperser, combine the urethane acrylate oligomer, HDDA monomer, and additives.
- Gradually add the pigment dispersion while mixing at a high speed to ensure proper wetting and dispersion of the pigment particles.
- In a separate container, dissolve the DEABP and amine synergist in a portion of the monomer.
- Add the photoinitiator solution to the pigmented mixture and continue to mix.
- Slowly add the thickener until the desired viscosity for screen printing is achieved.
- De-gas the ink formulation using a vacuum mixer to remove any entrapped air.

Application and Curing

Procedure:

- Set up the screen printing equipment with the appropriate screen mesh for the desired ink deposit.
- Apply the ink to the substrate (e.g., plastic or paper).
- Cure the printed ink by passing it under a UV lamp. The required UV dose will depend on the ink color and film thickness. Pigmented inks generally require a higher UV dose than clear coatings.

Performance Evaluation

The following are standard tests to evaluate the properties of the cured coatings and inks.

Property	Test Method	Description
Pencil Hardness	ASTM D3363	A set of calibrated pencils of varying hardness are pushed against the coating surface at a 45-degree angle. The pencil hardness is reported as the hardest pencil that does not scratch or mar the surface.
Adhesion	ASTM D3359 (Cross-hatch Adhesion)	A lattice pattern is cut into the coating, and a pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated based on the amount of coating removed by the tape.
Gloss	ASTM D523	A gloss meter is used to measure the specular gloss of the coating surface at different angles (typically 20°, 60°, and 85°).
Solvent Resistance	ASTM D5402 (Solvent Rub Test)	A cloth saturated with a solvent (e.g., methyl ethyl ketone - MEK) is rubbed back and forth over the coating surface. The number of double rubs required to break through the coating is recorded.

Quantitative Data

The following table presents illustrative data on the effect of the presence of DEABP on the degree of conversion in a photopolymer resin, based on a study of a dental resin formulation. While this is a specific application, it demonstrates the significant impact of DEABP on curing efficiency.

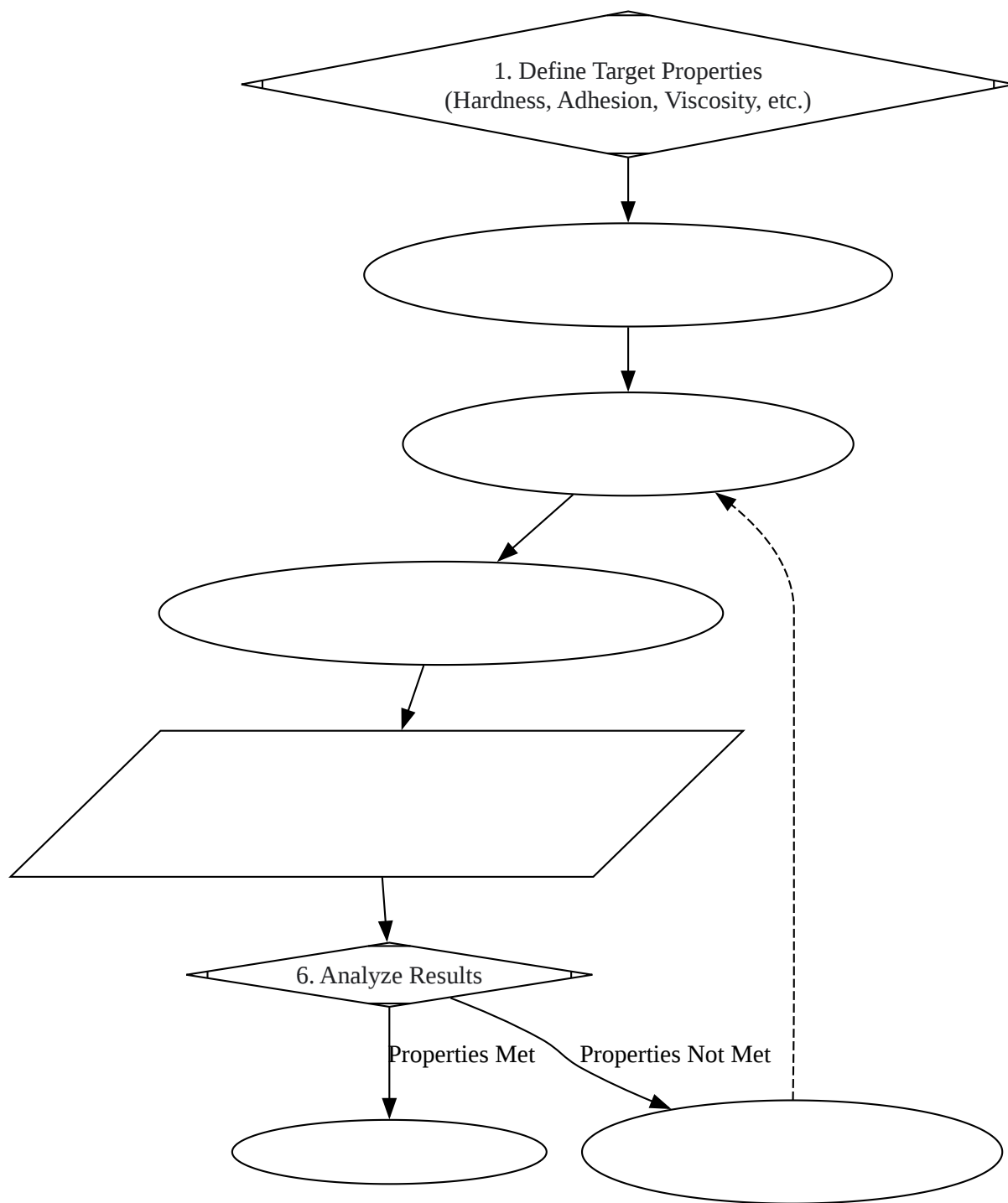
Irradiation Time (seconds)	Degree of Conversion (%) - Without DEABP	Degree of Conversion (%) - With DEABP
10	35.2	45.8
30	48.9	58.1
60	55.1	64.3
180	61.3	70.6
300	63.8	73.1

Data adapted from a study on a BisGMA-based resin with a camphorquinone-amine photoinitiating system, with and without the addition of DEABP as a co-initiator. The resin was cured with a 405 nm LED lamp with a power of 840 mW/cm².[\[4\]](#)

The addition of DEABP significantly increased the degree of conversion at all irradiation times, demonstrating its effectiveness as a co-initiator.[\[4\]](#)

Workflow for Formulation Development

The following diagram outlines a logical workflow for researchers developing a new UV-curable coating or ink formulation using DEABP.



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Safety Precautions

When working with UV-curable formulations, it is essential to follow appropriate safety procedures:

- Work in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid direct skin and eye contact with the uncured formulation.
- Use UV-blocking shields or glasses to protect from UV radiation during the curing process.
- Consult the Safety Data Sheet (SDS) for each component before use.

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